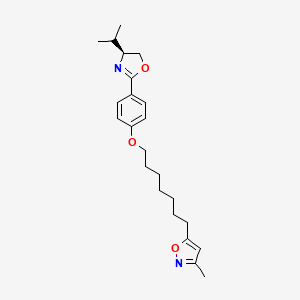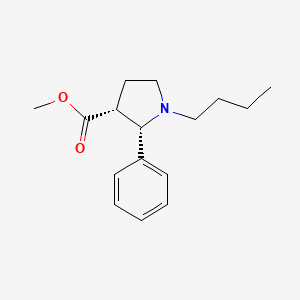![molecular formula C11H15ClN4 B12895880 7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine CAS No. 106847-91-0](/img/structure/B12895880.png)
7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-c]pyrimidine core: This can be achieved through a condensation reaction between a suitable diamine and a chloro-substituted pyrimidine derivative.
Introduction of the isopentyl group: This step involves the alkylation of the imidazo[1,2-c]pyrimidine core with an isopentyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted imidazo[1,2-c]pyrimidine compounds.
Scientific Research Applications
7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
7-Chloro-N-isopentylimidazo[1,2-c]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its chloro and isopentyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
106847-91-0 |
|---|---|
Molecular Formula |
C11H15ClN4 |
Molecular Weight |
238.72 g/mol |
IUPAC Name |
7-chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C11H15ClN4/c1-8(2)3-4-14-11-15-9(12)7-10-13-5-6-16(10)11/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
ZLGAJJOWCWNNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CC2=NC=CN21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)








![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)

